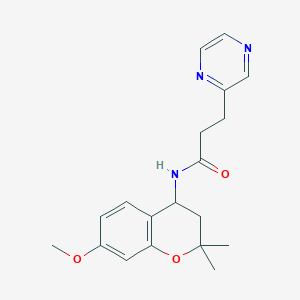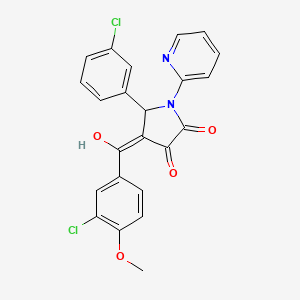
N-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-pyrazin-2-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-pyrazin-2-ylpropanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that has a pyrazine ring and a chromene ring in its structure. This compound has shown promising results in scientific research, and its application in various fields is being explored.
Mécanisme D'action
The mechanism of action of N-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-pyrazin-2-ylpropanamide is not fully understood. However, it is believed that this compound exerts its effects by interacting with specific receptors or enzymes in the body. It has been shown to inhibit the activity of certain enzymes, which can lead to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
N-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-pyrazin-2-ylpropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. This compound has also been shown to have antimicrobial properties and can inhibit the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-pyrazin-2-ylpropanamide in lab experiments include its ability to inhibit certain enzymes, reduce inflammation, and inhibit the growth of cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of N-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-pyrazin-2-ylpropanamide. Some of these include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Exploration of its potential applications in the treatment of neurodegenerative diseases.
3. Investigation of its potential use as an antimicrobial agent.
4. Further studies to determine its toxicity and potential side effects.
5. Development of new synthetic methods to produce this compound more efficiently.
Conclusion:
In conclusion, N-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-pyrazin-2-ylpropanamide is a synthetic compound that has shown promising results in scientific research. Its potential applications in various fields are being explored, and further studies are needed to fully understand its mechanism of action and potential side effects. This compound has the potential to be used in the treatment of cancer, inflammation, and neurodegenerative diseases, and its antimicrobial properties are also being investigated.
Méthodes De Synthèse
The synthesis of N-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-pyrazin-2-ylpropanamide involves the reaction of 7-methoxy-2,2-dimethyl-2H-chromene-4-carboxylic acid with 2-hydrazinylpyrazine in the presence of a coupling agent. The resulting compound is then subjected to a condensation reaction with 3-bromo-2,2-dimethylpropanoic acid to yield the final product.
Applications De Recherche Scientifique
N-(7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-3-pyrazin-2-ylpropanamide has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has also been studied for its antimicrobial properties and its ability to inhibit certain enzymes.
Propriétés
IUPAC Name |
N-(7-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-pyrazin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-19(2)11-16(15-6-5-14(24-3)10-17(15)25-19)22-18(23)7-4-13-12-20-8-9-21-13/h5-6,8-10,12,16H,4,7,11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPNWFMPVXFWBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=C(C=C2)OC)NC(=O)CCC3=NC=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-pyrazin-2-ylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5302573.png)
![4-(2-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5302575.png)
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5302581.png)
![3-(butylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5302585.png)
![3-{2-[(cyclopropylmethyl)(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5302601.png)

![N-methyl-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B5302632.png)
![2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine](/img/structure/B5302637.png)
![2-chloro-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5302642.png)

![1-{1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5302649.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302650.png)
![2-isopropyl-N,4-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5302664.png)
